molecular formula C6H4Br2O2 B190982 2,6-Dibromohydroquinone CAS No. 3333-25-3

2,6-Dibromohydroquinone

Cat. No. B190982
CAS RN: 3333-25-3
M. Wt: 267.9 g/mol
InChI Key: IELUPRVYGHTVHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07279499B2

Procedure details

Dissolve 2,6-dibromo-4-methoxyphenol (23.0 g, 80.6 mmol) in CH3CN (400 mL) and add trimethylsilyl iodide (TMSI) (53 mL, 371 mmol). Reflux the solution for 4 hours and add more TMSI (50 mL, 371 mmol). Heat the reaction at reflux overnight and cool to ambient temperature. Pour into ice-H2O (700 mL) and extract with EtOAc (2×300 mL). Wash the combined extracts with saturated sodium hydrosulfite (200 mL), H2O (200 mL) and brine (100 mL), dry over MgSO4, filter and concentrate. Crystallize the residue to provide the subtitled product (21.36 g, 98%) as a tan crystalline solid.
Quantity
23 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
53 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice H2O
Quantity
700 mL
Type
reactant
Reaction Step Four
Yield
98%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([O:8]C)[CH:5]=[C:4]([Br:10])[C:3]=1[OH:11].C[Si](I)(C)C>CC#N>[Br:1][C:2]1[CH:7]=[C:6]([OH:8])[CH:5]=[C:4]([Br:10])[C:3]=1[OH:11]

Inputs

Step One
Name
Quantity
23 g
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)OC)Br)O
Name
Quantity
400 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
53 mL
Type
reactant
Smiles
C[Si](C)(C)I
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C[Si](C)(C)I
Step Four
Name
ice H2O
Quantity
700 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Reflux the solution for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
Heat
CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extract with EtOAc (2×300 mL)
WASH
Type
WASH
Details
Wash the combined extracts with saturated sodium hydrosulfite (200 mL), H2O (200 mL) and brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over MgSO4
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
Crystallize the residue

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C(=CC(=C1)O)Br)O
Measurements
Type Value Analysis
AMOUNT: MASS 21.36 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.